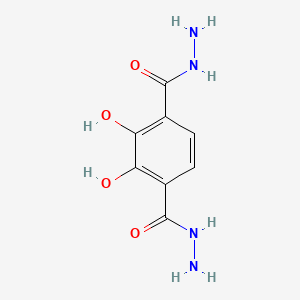

2,3-Dihydroxyterephthalohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxybenzene-1,4-dicarbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O4/c9-11-7(15)3-1-2-4(8(16)12-10)6(14)5(3)13/h1-2,13-14H,9-10H2,(H,11,15)(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNPZBDEAVXFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)NN)O)O)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,3-Dihydroxyterephthalohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis, characterization, and potential applications of 2,3-dihydroxyterephthalohydrazide. The information is compiled for researchers in medicinal chemistry, materials science, and drug development, offering a foundational understanding of this molecule.

Introduction

This compound is a polyfunctional organic molecule characterized by a central benzene ring substituted with two hydroxyl groups and two hydrazide moieties. The presence of the catechol (2,3-dihydroxy) functionality, a known metal-chelating and redox-active group, combined with the reactive hydrazide groups, makes this compound a promising candidate for applications in coordination chemistry, materials science, and pharmacology. The hydrazide groups, in particular, are known to be important pharmacophores in a variety of therapeutic agents.[1] This guide outlines a feasible synthetic pathway, expected characterization data, and potential avenues for investigation in drug development.

Synthesis of this compound

Step 1: Synthesis of 2,3-Dihydroxyterephthalic Acid

The synthesis of 2,3-dihydroxyterephthalic acid can be achieved via the carboxylation of catechol.[2]

Experimental Protocol:

-

A mixture of catechol (1.09 mol) and potassium carbonate (2.29 mol) is co-milled to obtain a homogeneous powder.

-

The mixture is transferred to a high-pressure autoclave.

-

The autoclave is purged three times with carbon dioxide (600 psi) and then pressurized with CO2 to 860 psi.

-

The reactor is heated in an oil bath to 225°C over 3 hours, during which the internal pressure will increase.

-

The reaction is maintained at approximately 230°C for 15 hours.

-

After cooling to room temperature, the solid reaction mixture is dissolved in 1.5 L of water and acidified with 1 L of concentrated hydrochloric acid.

-

The resulting slurry is stirred for 2 hours, filtered, and the collected solid is washed with water.

-

The solid is dried under vacuum to yield 2,3-dihydroxyterephthalic acid.

Step 2: Synthesis of this compound

The conversion of the dicarboxylic acid to its corresponding dihydrazide can be accomplished through an intermediate diester followed by hydrazinolysis.[3][4][5][6]

Experimental Protocol:

-

Esterification: 2,3-dihydroxyterephthalic acid (1 equiv.) is suspended in an excess of methanol containing a catalytic amount of concentrated sulfuric acid. The mixture is refluxed until the starting material is fully consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield dimethyl 2,3-dihydroxyterephthalate.

-

Hydrazinolysis: The dimethyl 2,3-dihydroxyterephthalate (1 equiv.) is dissolved in methanol, and an excess of hydrazine hydrate (10 equiv.) is added. The mixture is refluxed for 12-24 hours. Upon cooling, the this compound product is expected to precipitate out of the solution. The precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected characterization data based on the analysis of structurally similar compounds.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₁₀N₄O₄ |

| Molecular Weight | 226.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >300 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water and methanol |

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ ~9.5-10.5 (br s, 2H, -OH), δ ~9.0-9.5 (br s, 2H, -CONH-), δ ~7.0-7.5 (m, 2H, Ar-H), δ ~4.5-5.0 (br s, 4H, -NH₂) |

| ¹³C NMR (DMSO-d₆) | δ ~165-170 (C=O), δ ~145-150 (Ar-C-OH), δ ~115-125 (Ar-C-H), δ ~110-115 (Ar-C-CONHNH₂) |

| FT-IR (KBr, cm⁻¹) | 3300-3400 (N-H and O-H stretching), 3000-3100 (Ar C-H stretching), ~1650 (C=O stretching, Amide I), ~1600 (aromatic C=C stretching), ~1530 (N-H bending, Amide II)[7][8] |

| Mass Spec. (ESI-MS) | [M+H]⁺ = 227.07, [M+Na]⁺ = 249.05 |

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, its structural motifs suggest several potential therapeutic applications.

-

Enzyme Inhibition: Terephthalic dihydrazide analogues have shown potential as urease inhibitors.[9][10] The catechol moiety is also a known pharmacophore in various enzyme inhibitors.

-

Anti-glycation Agents: The hydrazide functionality can interrupt the glycation process, suggesting a potential role in managing diabetic complications.[10]

-

Antioxidant Activity: Catecholic compounds are well-known for their antioxidant and radical-scavenging properties.

-

Metal Chelators: The catechol group is a strong metal chelator, which could be exploited for the treatment of diseases associated with metal dysregulation.

The diverse biological activities of hydrazide and hydrazone derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, further support the rationale for investigating the therapeutic potential of this compound.[1][11][12][13][14]

Visualized Workflows and Pathways

Synthetic Workflow

Caption: Proposed synthetic route for this compound.

Drug Discovery and Development Workflow

Caption: General workflow for drug discovery and development.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a molecule with significant potential for further research and development. This guide provides a foundational framework for its synthesis and characterization, based on established chemical principles. The predicted properties and potential applications in drug development warrant further investigation into the biological activities of this compound. The experimental protocols and characterization data presented herein should serve as a valuable resource for researchers initiating studies on this promising molecule.

References

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-dihydroxyterephthalic acid CAS#: 19829-72-2 [m.chemicalbook.com]

- 3. US3061642A - Preparation of dihydrazides of dicarboxylic acids - Google Patents [patents.google.com]

- 4. osti.gov [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tpcj.org [tpcj.org]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of 2,3-Dihydroxyterephthalohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxyterephthalohydrazide is a polyfunctional aromatic compound featuring a catechol moiety and two hydrazide groups integrated into a terephthaloyl scaffold. This unique combination of functionalities suggests a rich chemical profile with potential applications in medicinal chemistry, materials science, and analytical chemistry. The presence of the catechol group, a well-known metal chelator and redox-active center, points towards potential antioxidant and pro-oxidant activities. The hydrazide functionalities offer versatile handles for further chemical modifications and the formation of various derivatives, such as hydrazones, with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the chemical properties of this compound, including a proposed synthesis protocol, predicted spectral data, and an exploration of its potential reactivity and biological significance.

Chemical Structure and Properties

This compound possesses the molecular formula C₈H₁₀N₄O₄ and a molecular weight of 226.19 g/mol . The core of the molecule is a benzene ring substituted with two hydroxyl (-OH) groups at the 2 and 3 positions and two carbohydrazide (-CONHNH₂) groups at the 1 and 4 positions.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 2,3-Dihydroxyterephthalic acid |

| CAS Number | 887576-09-2[1] | 19829-72-2 |

| Molecular Formula | C₈H₁₀N₄O₄[1] | C₈H₆O₆ |

| Molecular Weight | 226.19[1] | 198.13 |

| Melting Point | Not available | 309-310 °C |

| Boiling Point | Not available | 456.5 ± 45.0 °C (Predicted) |

| Density | Not available | 1.779 ± 0.06 g/cm³ (Predicted) |

| pKa | Not available | 2.23 ± 0.13 (Predicted) |

Synthesis

Proposed Synthetic Pathway

The most direct approach involves the reaction of either 2,3-dihydroxyterephthalic acid or its dimethyl ester, dimethyl 2,3-dihydroxyterephthalate, with hydrazine hydrate. The use of the dimethyl ester is generally preferred as it often leads to cleaner reactions and higher yields.

Detailed Experimental Protocol (Proposed)

Materials:

-

Dimethyl 2,3-dihydroxyterephthalate

-

Hydrazine hydrate (80% solution in water)

-

Absolute ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl 2,3-dihydroxyterephthalate (1.0 eq) in absolute ethanol.

-

To this solution, add an excess of hydrazine hydrate (10.0 eq).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The product, this compound, is expected to precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with cold ethanol and then with distilled water to remove any unreacted starting materials and hydrazine salts.

-

Dry the product under vacuum to obtain the final this compound.

Spectral Data (Predicted)

Due to the absence of experimentally recorded spectra in the literature, the following data is based on computational predictions and analysis of structurally similar compounds.

Table 2: Predicted Spectral Data for this compound

| Spectroscopic Technique | Predicted Peaks/Signals |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~9.5-10.5 (s, 2H, -OH), δ ~9.0-9.5 (s, 2H, -CONH-), δ ~7.0-7.5 (s, 2H, Ar-H), δ ~4.5-5.0 (br s, 4H, -NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~165-170 (C=O), δ ~145-150 (Ar-C-OH), δ ~120-130 (Ar-C-CONHNH₂), δ ~115-120 (Ar-C-H) |

| FT-IR (KBr, cm⁻¹) | 3400-3200 (O-H and N-H stretching), 3100-3000 (Ar C-H stretching), 1680-1640 (C=O stretching, Amide I), 1620-1580 (N-H bending, Amide II), 1500-1400 (Ar C=C stretching) |

| Mass Spectrometry (EI) | m/z (%): 226 (M⁺), fragments corresponding to the loss of NH₂NH, CONHNH₂, and cleavage of the aromatic ring. |

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three key functional groups: the catechol ring and the two hydrazide moieties.

Reactivity of the Catechol Moiety

-

Antioxidant and Pro-oxidant Activity: The catechol group can act as a potent antioxidant by donating hydrogen atoms to scavenge free radicals. Conversely, under certain conditions, it can undergo oxidation to form a semiquinone and then a quinone, a process that can generate reactive oxygen species (ROS), thereby exhibiting pro-oxidant activity. The antioxidant mechanism likely involves hydrogen atom transfer from the hydroxyl groups to neutralize free radicals.

-

Metal Chelation: Catechols are excellent chelators of various metal ions, particularly hard Lewis acids like Fe(III), Al(III), and other transition metals. This property is significant in the context of drug development for diseases associated with metal overload or dysregulation. The two adjacent hydroxyl groups provide a bidentate binding site for metal ions.

Reactivity of the Hydrazide Groups

-

Formation of Hydrazones: The primary amine of the hydrazide group readily condenses with aldehydes and ketones to form hydrazones. This reaction is a cornerstone for creating diverse libraries of compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.

-

Synthesis of Heterocycles: Hydrazides are valuable precursors for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are important scaffolds in medicinal chemistry.

Potential Biological Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, its structural motifs suggest potential interactions with several biological targets.

-

Modulation of Oxidative Stress Pathways: Through its antioxidant properties, this compound could potentially modulate signaling pathways sensitive to redox state, such as the Keap1-Nrf2 pathway, which is a master regulator of the cellular antioxidant response.

-

Interference with Metal-Dependent Signaling: By chelating essential metal ions, the compound could inhibit the activity of metalloenzymes or interfere with signaling cascades that are dependent on metal cofactors.

-

Luminol-like Chemiluminescence: The structural similarity of the phthalhydrazide moiety to luminol, a well-known chemiluminescent compound, suggests that this compound or its derivatives might exhibit chemiluminescence upon oxidation, particularly in the presence of a catalyst like iron. This property could be exploited in the development of sensitive analytical assays.

Conclusion

This compound is a molecule of significant interest due to its unique combination of a catechol core and reactive hydrazide arms. While experimental data on this specific compound is limited, its chemical properties can be inferred from its constituent functional groups. The proposed synthesis provides a viable route for its preparation, opening the door for further investigation. Its predicted spectral characteristics offer a basis for its identification and characterization. The potential for antioxidant, metal-chelating, and diverse derivatization reactions makes this compound a promising platform for the development of new therapeutic agents, functional materials, and analytical probes. Further research is warranted to experimentally validate its synthesis, fully characterize its physicochemical properties, and explore its biological activities and potential involvement in cellular signaling pathways.

References

Unveiling the Luminescent Heart: A Technical Guide to the Chemiluminescence of 2,3-Dihydroxyterephthalohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the proposed chemiluminescence mechanism of 2,3-dihydroxyterephthalohydrazide. In the absence of direct experimental data for this specific molecule, this guide constructs a plausible mechanistic pathway by drawing parallels with the well-characterized chemiluminescence of analogous cyclic hydrazides, primarily luminol and phthalhydrazide. The pivotal roles of the dihydroxy substituents on the aromatic ring are discussed in the context of their potential influence on the reaction kinetics and quantum yield. This document also presents a compilation of quantitative data from related compounds to offer a comparative framework, alongside detailed, adaptable experimental protocols for synthesizing the target compound and quantifying its potential chemiluminescent properties. All signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding.

Introduction

Chemiluminescence, the emission of light from a chemical reaction at ambient temperatures, is a phenomenon with profound implications for analytical chemistry, clinical diagnostics, and drug development. The high sensitivity, low background signal, and wide dynamic range of chemiluminescent assays have made them invaluable tools. Cyclic hydrazides, such as luminol, are a cornerstone of chemiluminescence research, yet the properties of many of its derivatives remain unexplored.

This guide focuses on this compound, a derivative of phthalhydrazide bearing two hydroxyl groups on the benzene ring. While direct studies on the chemiluminescence of this compound are not currently available in the public domain, its structural similarity to luminol and other phthalhydrazides suggests it may exhibit interesting light-emitting properties. The presence of the electron-donating dihydroxy groups is hypothesized to significantly impact the chemiluminescent efficiency and emission wavelength.

This document serves as a theoretical and practical guide for researchers interested in exploring the chemiluminescent potential of this compound. It provides a proposed mechanism of action, a summary of relevant data from analogous compounds, and detailed experimental protocols to facilitate further investigation.

Proposed Chemiluminescence Mechanism of this compound

The chemiluminescence of cyclic hydrazides like luminol is a multi-step process that occurs in an alkaline environment in the presence of an oxidant and a catalyst. The proposed mechanism for this compound is adapted from the established pathway for luminol and phthalhydrazide.

Step 1: Deprotonation In a basic solution, the two acidic protons on the hydrazide moiety of this compound are abstracted, forming a dianion. The hydroxyl groups on the aromatic ring may also be deprotonated depending on the pH of the solution.

Step 2: Oxidation The resulting anion is then oxidized. Common oxidants used in chemiluminescence reactions include hydrogen peroxide, hypochlorite, or persulfate, often in the presence of a metal catalyst such as iron, copper, or cobalt ions. This oxidation step is believed to generate a radical species.

Step 3: Formation of a Peroxide Intermediate The oxidized hydrazide reacts with an oxygen source, typically from the decomposition of the oxidant (e.g., from hydrogen peroxide), to form a key, high-energy cyclic endoperoxide or hydroperoxide intermediate.

Step 4: Decomposition and Light Emission This unstable peroxide intermediate rapidly decomposes, releasing a molecule of nitrogen gas (N₂) and forming an electronically excited carboxylate dianion (2,3-dihydroxyterephthalate). It is the relaxation of this excited state to the ground state that results in the emission of a photon of light. The wavelength of the emitted light is dependent on the energy gap between the excited and ground states of the emitter molecule. The dihydroxy-substituents are expected to influence this energy gap and thus the color of the emitted light.

Caption: Proposed chemiluminescence pathway of this compound.

Quantitative Data from Analogous Compounds

Due to the lack of specific data for this compound, this section presents quantitative data from the well-studied chemiluminescent compounds luminol and various phthalhydrazide derivatives. This information provides a benchmark for what might be expected in terms of quantum yield. The quantum yield (Φ) of a chemiluminescent reaction is a measure of its efficiency and is defined as the ratio of the number of photons emitted to the number of molecules reacted.

| Compound | Solvent/Conditions | Oxidant | Catalyst | Quantum Yield (Φ) | Reference |

| Luminol | DMSO | O₂ | Base | 0.09 | [1] |

| Luminol | Aqueous (pH 11-13) | H₂O₂ | Hemin | 0.04 | [1] |

| Luminol | Aqueous | H₂O₂ | Cu(II) | 0.10 ± 0.03 | [2] |

| Phthalhydrazide | Micellar solution | H₂O₂/NaOCl | - | (triplet emitter) | |

| Isoluminol | Aqueous | H₂O₂ | - | Lower than luminol | [3] |

Note: The quantum yield is highly dependent on the reaction conditions, including pH, solvent, oxidant, and catalyst. The presence of the electron-donating amino group in luminol is known to significantly enhance its quantum yield compared to the parent phthalhydrazide. The dihydroxy groups in this compound are also electron-donating and are therefore hypothesized to lead to a higher quantum yield than unsubstituted phthalhydrazide.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis and chemiluminescent characterization of this compound. These are generalized procedures adapted from the literature for related compounds and may require optimization.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from 2,3-dihydroxyterephthalic acid.

Step 1: Esterification of 2,3-Dihydroxyterephthalic Acid A plausible route to the target hydrazide involves the intermediate formation of the corresponding dimethyl or diethyl ester.

-

Suspend 2,3-dihydroxyterephthalic acid in an excess of methanol or ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the ester with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude diester, which can be purified by recrystallization or column chromatography.

Step 2: Hydrazinolysis of the Diester The purified diester can then be converted to the dihydrazide.

-

Dissolve the dimethyl or diethyl 2,3-dihydroxyterephthalate in ethanol.

-

Add an excess of hydrazine hydrate.

-

Reflux the mixture for several hours. The product, being insoluble, should precipitate out of the solution.

-

Cool the reaction mixture to room temperature.

-

Filter the precipitate, wash with cold ethanol, and then with diethyl ether.

-

Dry the product under vacuum to obtain this compound.

Caption: Proposed synthetic workflow for this compound.

Protocol for a Generic Chemiluminescence Assay

This protocol describes a general method for observing and quantifying the chemiluminescence of a cyclic hydrazide.

Materials:

-

Stock solution of this compound in a suitable solvent (e.g., DMSO or a basic aqueous solution).

-

Aqueous buffer solution (e.g., carbonate buffer, pH 10-12).

-

Oxidant solution (e.g., hydrogen peroxide).

-

Catalyst solution (e.g., a salt of Fe(II/III), Cu(II), or Co(II), or an enzyme like horseradish peroxidase).

-

Luminometer or a spectrophotometer capable of measuring luminescence.

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution in the aqueous buffer.

-

In a cuvette or a well of a microplate, add the buffered hydrazide solution.

-

Place the cuvette/plate in the luminometer.

-

Inject the oxidant solution, followed immediately by the catalyst solution (or a combined oxidant/catalyst solution).

-

Immediately start the measurement of light emission as a function of time. The data is typically recorded as relative light units (RLU) per second.

-

The total light emission can be obtained by integrating the area under the intensity-time curve.

Caption: General workflow for a chemiluminescence assay.

Protocol for Chemiluminescence Quantum Yield Determination

The determination of the absolute quantum yield is a complex process. A common relative method involves comparing the total light emission of the sample to that of a known chemiluminescent standard, such as luminol, under identical conditions.

-

Perform the chemiluminescence assay as described in section 4.2 for both the this compound sample and the luminol standard. Ensure that the initial concentrations of the hydrazide and the limiting reagent are identical for both the sample and the standard.

-

Integrate the total light emission (total RLU) for both reactions.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following formula:

Φ_sample = Φ_standard × (Total RLU_sample / Total RLU_standard)

Where Φ_standard is the known quantum yield of the luminol standard under the specific reaction conditions used.

Conclusion and Future Directions

While the direct chemiluminescent properties of this compound remain to be experimentally determined, the foundational knowledge of related cyclic hydrazides provides a strong basis for a proposed mechanism. The presence of electron-donating dihydroxy groups on the aromatic ring is a key structural feature that is anticipated to modulate its light-emitting characteristics, potentially leading to a higher quantum yield and a shift in the emission wavelength compared to unsubstituted phthalhydrazide.

This technical guide offers a roadmap for the systematic investigation of this compound. The provided synthetic routes and experimental protocols are intended to empower researchers to explore its potential as a novel chemiluminescent probe. Future work should focus on the successful synthesis and purification of the compound, followed by a thorough characterization of its chemiluminescent properties, including the determination of its quantum yield, emission spectrum, and the kinetics of the light-producing reaction under various conditions. Such studies will be crucial in assessing its viability for applications in diagnostics, bioimaging, and high-throughput screening.

References

Spectroscopic Profile of 2,3-Dihydroxyterephthalohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxyterephthalohydrazide is a polyfunctional aromatic compound of significant interest in medicinal chemistry and materials science due to its potential chelating properties and hydrogen bonding capabilities. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and the elucidation of its interactions in biological and chemical systems. This technical guide provides a predictive overview of the key spectroscopic properties of this compound, based on the analysis of structurally related compounds. It also outlines detailed experimental protocols for its synthesis and spectroscopic analysis, and presents a logical workflow for its characterization.

Predicted Spectroscopic Properties

Due to the limited availability of direct experimental data for this compound in the public domain, the following spectroscopic characteristics are predicted based on the known properties of analogous compounds, including dihydroxybenzene derivatives, terephthalic acid derivatives, and aromatic hydrazides.

Predicted UV-Visible Absorption Data

The UV-Vis spectrum of this compound in a polar solvent like ethanol or methanol is expected to exhibit absorption bands characteristic of its aromatic and hydrazide functionalities. The dihydroxy substitution pattern on the benzene ring will influence the position and intensity of these bands.

| Predicted Parameter | Value Range | Notes |

| λmax 1 | 220-250 nm | Attributed to π → π* transitions within the benzene ring. |

| λmax 2 | 280-320 nm | Arising from n → π* transitions of the carbonyl groups in the hydrazide moieties and influenced by the hydroxyl substituents. The position of this band may be sensitive to solvent polarity and pH.[1][2][3] |

| Molar Absorptivity (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Expected values for the primary π → π* transition. |

Predicted Fluorescence Emission Data

Aromatic hydrazides are known to be fluorescent.[4][5][6] The presence of hydroxyl groups on the aromatic ring is expected to enhance the fluorescence quantum yield of this compound.

| Predicted Parameter | Value Range | Notes |

| Excitation Wavelength (λex) | 280-320 nm | Corresponding to the lower energy absorption band. |

| Emission Wavelength (λem) | 350-450 nm | A significant Stokes shift is anticipated. The emission wavelength is likely to be sensitive to solvent polarity and hydrogen bonding interactions. |

| Fluorescence Quantum Yield (ΦF) | Moderate to High | The rigid aromatic structure and the presence of electron-donating hydroxyl groups are conducive to fluorescence. |

Predicted ¹H and ¹³C NMR Spectral Data

The NMR spectra are predicted for a solution in a deuterated solvent such as DMSO-d₆.

¹H NMR:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~9.5 - 10.5 | Singlet (broad) | -NH- protons of the hydrazide | The chemical shift will be sensitive to concentration and temperature due to hydrogen bonding. |

| ~8.0 - 8.5 | Singlet (broad) | -NH₂ protons of the hydrazide | |

| ~7.0 - 7.5 | Singlet | Aromatic C-H protons | The two aromatic protons are chemically equivalent. |

| ~9.0 - 10.0 | Singlet (broad) | Phenolic -OH protons | The chemical shift will be highly dependent on solvent and concentration. |

¹³C NMR:

| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |

| ~165 - 170 | C=O (hydrazide) | |

| ~145 - 155 | C-OH (aromatic) | |

| ~115 - 125 | C-H (aromatic) | |

| ~120 - 130 | C-C=O (aromatic) |

Predicted FT-IR Spectral Data

The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3200-3400 | O-H stretching (phenolic) | Broad, Strong |

| 3100-3300 | N-H stretching (hydrazide) | Medium to Strong |

| ~3050 | Aromatic C-H stretching | Medium |

| 1640-1680 | C=O stretching (Amide I) | Strong |

| 1500-1600 | N-H bending (Amide II) & C=C stretching (aromatic) | Medium to Strong |

| 1200-1300 | C-O stretching (phenolic) | Strong |

Predicted Mass Spectrometry Data

In an electrospray ionization (ESI) mass spectrum, the following ions are predicted:

| Predicted m/z | Ion |

| [M+H]⁺ | Molecular ion peak (positive mode) |

| [M-H]⁻ | Molecular ion peak (negative mode) |

| [M+Na]⁺ | Sodium adduct |

Fragmentation patterns would likely involve the loss of water, ammonia, and cleavage of the hydrazide linkages.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of terephthalohydrazide derivatives.[7][8][9]

Materials:

-

Dimethyl 2,3-dihydroxyterephthalate

-

Hydrazine hydrate (80% or higher)

-

Ethanol (absolute)

-

Reflux apparatus

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve dimethyl 2,3-dihydroxyterephthalate (1 equivalent) in a minimal amount of hot ethanol.

-

To this solution, add an excess of hydrazine hydrate (5-10 equivalents).

-

Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. A white or off-white precipitate should form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified this compound in a vacuum oven.

Spectroscopic Characterization

2.2.1. UV-Visible Spectroscopy

-

Prepare a stock solution of the synthesized compound in a suitable spectroscopic grade solvent (e.g., ethanol or methanol) at a concentration of 1 mM.

-

Prepare a series of dilutions from the stock solution (e.g., 10 µM, 20 µM, 50 µM).

-

Record the UV-Vis absorption spectra of the solutions from 200 to 600 nm using a double-beam spectrophotometer, with the pure solvent as a reference.

2.2.2. Fluorescence Spectroscopy

-

Using the same solutions prepared for UV-Vis analysis, record the fluorescence emission spectra using a spectrofluorometer.

-

The excitation wavelength should be set at the determined λmax from the absorption spectrum.

-

Scan the emission over a wavelength range significantly red-shifted from the excitation wavelength (e.g., 300-600 nm).

2.2.3. NMR Spectroscopy

-

Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts, coupling constants, and integration.

2.2.4. FT-IR Spectroscopy

-

Prepare a KBr pellet by mixing a small amount of the dry sample with dry potassium bromide powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

2.2.5. Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

Introduce the sample into an electrospray ionization mass spectrometer (ESI-MS) and acquire the mass spectrum in both positive and negative ion modes.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Logical Relationship for Spectroscopic Analysis

The following diagram illustrates the logical flow of information obtained from different spectroscopic techniques for the structural elucidation of a novel compound like this compound.

Caption: Logical flow for structural elucidation using spectroscopy.

References

- 1. Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documentsdelivered.com [documentsdelivered.com]

- 3. exaly.com [exaly.com]

- 4. Fluorescent hydrazides for the high-performance liquid chromatographic determination of biological carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, computational, antioxidant and fluorescence properties of novel 1,3,5-trimesic hydrazones derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of terephthalic dihydrazide analogues as dual inhibitors of glycation and urease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

The Chemiluminescence of 2,3-Dihydroxyterephthalohydrazide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemiluminescence, the emission of light from a chemical reaction at ambient temperatures, offers a powerful analytical tool with applications ranging from immunoassays to environmental monitoring. Phthalhydrazide derivatives, most notably luminol, are a well-established class of chemiluminescent compounds. The introduction of substituents onto the phthalhydrazide scaffold can significantly modulate the quantum yield, emission wavelength, and reaction kinetics of the chemiluminescent reaction. This technical guide explores the quantum yield of 2,3-Dihydroxyterephthalohydrazide, a hydroxylated derivative of terephthalohydrazide. Due to a lack of specific literature on this particular compound, this guide will draw upon the established principles of phthalhydrazide chemiluminescence to provide a theoretical framework and projected experimental approaches.

Core Concepts in Phthalhydrazide Chemiluminescence

The chemiluminescence of phthalhydrazides generally proceeds through an oxidative mechanism in an alkaline medium, often catalyzed by metal ions or enzymatic systems. The fundamental steps involve:

-

Deprotonation: In a basic solution, the hydrazide protons are removed to form a dianion.

-

Oxidation: The dianion is oxidized, typically by an oxidizing agent such as hydrogen peroxide in the presence of a catalyst (e.g., horseradish peroxidase, metal complexes), to form an unstable endoperoxide intermediate.

-

Decomposition and Light Emission: This intermediate rapidly decomposes, releasing nitrogen gas and forming an excited-state dicarboxylate. As the excited state relaxes to the ground state, it emits a photon of light.

The quantum yield (ΦCL) of this process, a measure of its efficiency, is the ratio of the number of photons emitted to the number of molecules reacted. It is a product of the chemical yield of the excited state (Φchem) and the fluorescence quantum yield of the emitter (Φfluor).

Quantitative Data on Related Phthalhydrazide Derivatives

| Compound | Oxidant System | Catalyst/Conditions | Quantum Yield (ΦCL) |

| Luminol | H2O2 | Hematin | ~0.01 |

| Luminol | H2O2 | Co(II) | ~0.05 |

| Isoluminol | H2O2 | Microperoxidase | ~0.001 |

| 4-Aminophthalhydrazide | H2O2 | K3[Fe(CN)6] | Varies with substituent |

Note: The quantum yields are highly dependent on the specific reaction conditions, including pH, solvent, and the nature of the catalyst and oxidant.

The introduction of hydroxyl groups at the 2 and 3 positions of the terephthalohydrazide backbone is expected to influence the electronic properties of the molecule, which in turn will affect both the chemiexcitation efficiency and the fluorescence quantum yield of the resulting dicarboxylate emitter. The electron-donating nature of the hydroxyl groups could potentially enhance the quantum yield, although steric effects and potential side reactions might also play a role.

Experimental Protocols for Quantum Yield Determination

To ascertain the chemiluminescence quantum yield of this compound, a rigorous experimental protocol is required. The following outlines a general methodology based on established practices for other chemiluminescent compounds.

Synthesis and Purification of this compound

The first critical step is the synthesis of the target compound. A plausible synthetic route would involve the reaction of dimethyl 2,3-dihydroxyterephthalate with hydrazine hydrate.

dot

Caption: Synthetic pathway for this compound.

The resulting product must be meticulously purified, for example, by recrystallization, and its identity and purity confirmed using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Measurement of Chemiluminescence Quantum Yield

The absolute chemiluminescence quantum yield can be determined by comparing the total light output of the reaction to that of a known chemical standard, such as the luminol-H2O2-hematin system.

Workflow for Quantum Yield Determination

dot

Caption: Workflow for chemiluminescence quantum yield determination.

Detailed Steps:

-

Instrumentation: A sensitive luminometer or a spectrofluorometer capable of measuring luminescence is required. The instrument's spectral response should be calibrated.

-

Reagents:

-

Purified this compound solution of known concentration.

-

Luminol standard solution of known concentration.

-

Oxidant solution (e.g., hydrogen peroxide).

-

Catalyst solution (e.g., horseradish peroxidase, hematin, or a metal salt).

-

Buffer solution to maintain a constant alkaline pH.

-

-

Procedure: a. A known volume of the this compound solution is placed in a cuvette in the luminometer. b. The chemiluminescent reaction is initiated by injecting a solution containing the oxidant and catalyst. c. The total light emission is integrated over the entire course of the reaction until the signal returns to the baseline. d. The same procedure is repeated for the luminol standard under identical conditions.

-

Calculation: The quantum yield of the sample (ΦCL,sample) is calculated relative to the standard (ΦCL,std) using the following equation:

ΦCL,sample = ΦCL,std * (Isample / Csample) / (Istd / Cstd)

where I is the integrated light intensity and C is the initial concentration of the chemiluminescent compound.

Postulated Chemiluminescence Signaling Pathway

The chemiluminescence of this compound is anticipated to follow a pathway analogous to that of other phthalhydrazides. The presence of the dihydroxy functionality on the aromatic ring will influence the electronic distribution and may affect the stability of intermediates and the energy of the excited state.

dot

Caption: Postulated chemiluminescence pathway.

While direct experimental data on the quantum yield of this compound is currently unavailable, this guide provides a comprehensive framework for its investigation. Based on the principles of phthalhydrazide chemiluminescence, it is anticipated that this compound will exhibit light-emitting properties. The detailed experimental protocols outlined herein offer a clear path for the synthesis, purification, and accurate determination of its chemiluminescence quantum yield. Further research into this and other substituted phthalhydrazides will undoubtedly contribute to the development of novel and more efficient chemiluminescent probes for a wide array of scientific and biomedical applications.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal and Chemical Stability of Acylhydrazone Compounds

Acylhydrazone linkages are a cornerstone in modern medicinal chemistry and materials science, prized for their unique stability profile. This guide provides a comprehensive overview of the thermal and chemical stability of acylhydrazone compounds, detailing the underlying mechanisms, quantitative data, and the experimental protocols used for their assessment.

Introduction to Acylhydrazones

Acylhydrazones are compounds characterized by the functional group R-C(=O)NHN=CR'R''. They are typically formed through the condensation reaction of a hydrazide with an aldehyde or a ketone.[1][2] This linkage is classified as a dynamic covalent bond, meaning its formation is reversible, a property that is highly dependent on environmental conditions, particularly pH.[3][4] The presence of both an amide and an imine group within the acylhydrazone moiety allows for a rich variety of chemical interactions, including serving as hydrogen bond donors and acceptors, which contributes to their ability to form stable complexes with biological targets.[5]

The key feature that makes acylhydrazones attractive, especially in drug delivery, is their pH-dependent stability. They are generally stable at physiological pH (~7.4) but are susceptible to hydrolysis under acidic conditions, such as those found in the microenvironments of tumors or within cellular compartments like endosomes and lysosomes.[][7] This "smart" release mechanism is a critical advantage in targeted therapy.

Chemical Stability and Degradation

The chemical stability of acylhydrazones is predominantly governed by their susceptibility to hydrolysis. This reaction is reversible and catalyzed by acid.[8][9]

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of the acylhydrazone bond proceeds via a well-established mechanism involving a carbinolamine intermediate.[8][10] The process is initiated by the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. This is followed by the nucleophilic attack of a water molecule on the imine carbon, leading to the formation of a tetrahedral carbinolamine intermediate. Subsequent proton transfers and the collapse of this intermediate result in the cleavage of the C=N bond, regenerating the original hydrazide and carbonyl compound.[10]

Caption: Acid-catalyzed hydrolysis mechanism of acylhydrazones.

Quantitative Stability Data

The rate of hydrolysis is highly dependent on the pH of the environment and the specific chemical structure of the acylhydrazone. Generally, they exhibit greater stability at neutral or basic pH and faster degradation at acidic pH.[3][11] This pH sensitivity is crucial for applications like antibody-drug conjugates (ADCs), where the drug should remain attached to the antibody in the bloodstream (pH 7.4) and be released inside acidic tumor cells.[]

Table 1: Hydrolytic Stability of Representative Acylhydrazone Linkages

| Compound / Linker Type | pH / pD | Half-life (t₁/₂) | Reference |

|---|---|---|---|

| Acetylhydrazone | pD 7.0 | ~10 hours | [8] |

| Doxorubicin-Acylhydrazone ADC | pH 7.0 | > 2.0 hours | [11] |

| Doxorubicin-Acylhydrazone ADC | pH 5.0 | 2.4 minutes | [11] |

| Calicheamicin-Acylhydrazone ADC | pH 7.4 | Stable (6% hydrolysis in 24h) | [11] |

| Calicheamicin-Acylhydrazone ADC | pH 4.5 | Fast (97% release in 24h) | [11] |

| Aliphatic Aldehyde-derived (KMUH linker) | pH 7.4 | 20 minutes | [12] |

| Aliphatic Aldehyde-derived (MPBH linker) | pH 7.4 | 90 minutes | [12] |

| Aliphatic Aldehyde-derived (EMCH linker) | pH 7.4 | 120 minutes | [12] |

| Aromatic Aldehyde-derived | pH 7.4 & 5.5 | > 72 hours & > 48 hours |[12] |

Note: Data is compiled from various studies and conditions may differ. Direct comparison should be made with caution.

Experimental Protocols for Chemical Stability

Protocol 1: Determination of Hydrolytic Stability by ¹H NMR Spectroscopy

This method allows for the direct monitoring of the hydrolysis reaction over time.

-

Sample Preparation: Dissolve the acylhydrazone compound in a series of deuterated buffers (e.g., phosphate or acetate) to achieve the desired pD values (e.g., pD 5.0, 7.0, 9.0).

-

Incubation: Maintain the samples at a constant temperature (e.g., 37°C).

-

Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

-

Analysis: Integrate the signals corresponding to the acylhydrazone and one of the hydrolysis products (e.g., the aldehyde). The disappearance of the acylhydrazone signal or the appearance of the product signal over time is fitted to a first-order kinetic model to determine the rate constant (k) and the half-life (t₁/₂ = 0.693/k).[8]

Caption: Experimental workflow for ¹H NMR-based stability studies.

Protocol 2: Determination of Hydrolytic Stability by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the parent compound from its degradation products.

-

Sample Preparation: Prepare stock solutions of the acylhydrazone compound. Dilute into buffers at various pH values (e.g., 5.5 and 7.4) to a final concentration suitable for HPLC analysis.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).

-

Sampling: At predetermined time points, withdraw an aliquot of the sample and quench the reaction (e.g., by neutralization or freezing).

-

HPLC Analysis: Analyze the samples using a suitable HPLC method (e.g., reverse-phase with UV detection).

-

Data Analysis: Determine the peak area of the parent acylhydrazone compound at each time point. The decrease in peak area over time is used to calculate the hydrolysis rate and half-life.[12]

Thermal Stability

Acylhydrazone compounds generally exhibit good thermal stability, a feature that is important for material science applications and for the shelf-life of pharmaceutical formulations.[13][14]

Quantitative Thermal Stability Data

Thermogravimetric analysis (TGA) is the primary method for assessing thermal stability. It measures the change in mass of a sample as a function of temperature. The decomposition temperature (Tdec) is a key parameter derived from TGA, often defined as the temperature at which a significant percentage (e.g., 5%) of mass loss occurs.

Table 2: Thermal Stability of Acylhydrazone-Based Liquid Crystals

| Compound ID | Structure Description | Decomposition Temp (Tdec) | Reference |

|---|---|---|---|

| n-HDZ-m series | Varied alkoxy chain number | 260 - 280 °C | [14] |

| n-HDZES-m series | Expanded mesogenic core | > 280 °C |[14] |

The study noted that expanding the acylhydrazone core slightly increased the thermal stability.[14]

Experimental Protocol for Thermal Stability

Protocol 3: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

TGA provides a quantitative measure of thermal stability by recording the temperature at which a material begins to decompose.[15][16]

-

Sample Preparation: Place a small, accurately weighed amount of the acylhydrazone sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the pan onto the instrument's microbalance. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature up to a high temperature (e.g., 600-1000 °C).

-

Data Acquisition: Continuously record the sample's mass as a function of temperature.

-

Data Analysis: The resulting plot of mass versus temperature is called a thermogram. The onset of decomposition and the decomposition temperature (Tdec) are determined from the points of mass loss on the curve.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion and Future Directions

The stability of acylhydrazone compounds is a finely tunable property dictated by both their intrinsic chemical structure and their external environment. Their hallmark pH-sensitivity underpins their successful use in advanced drug delivery systems, enabling targeted release in acidic tissues or organelles. Concurrently, their robust thermal stability makes them suitable for various material applications.

For drug development professionals, a thorough understanding and quantitative characterization of both hydrolytic and thermal stability are critical. The experimental protocols outlined in this guide provide a framework for obtaining the necessary data to predict in vivo behavior, ensure product shelf-life, and design the next generation of stimuli-responsive materials and therapeutics. Future research will likely focus on developing acylhydrazone linkers with even more finely tuned pH-release profiles and enhanced stability to specific enzymatic degradation pathways.

References

- 1. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 7. Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on biologically active acylhydrazones. Part 1. Acid–base equilibria and acid hydrolysis of pyridoxal aroylhydrazones and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. aurigaresearch.com [aurigaresearch.com]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Core Principles of Hydrazide-Based Chemiluminescent Probes

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental principles of hydrazide-based chemiluminescent probes, including their reaction mechanisms, quantitative data, experimental protocols, and key signaling pathways.

Core Principles of Hydrazide-Based Chemiluminescence

Hydrazide derivatives are a cornerstone in the development of chemiluminescent probes due to their unique chemical properties that lead to the emission of light upon reaction with specific analytes. The underlying principle involves an exergonic chemical reaction that produces an electronically excited intermediate, which then decays to a ground state, releasing energy in the form of light. The most well-known hydrazide is luminol (3-aminophthalhydrazide), but a wide array of other hydrazide-based probes have been developed for diverse applications.

The general mechanism for chemiluminescence from cyclic diacylhydrazides like luminol involves oxidation in the presence of a catalyst and an oxidant, typically hydrogen peroxide (H₂O₂) in an alkaline medium. This process generates an unstable endoperoxide intermediate which then decomposes, releasing nitrogen gas and forming an excited-state dicarboxylate (e.g., 3-aminophthalate). The subsequent relaxation of this excited molecule to its ground state results in the emission of a photon of light.

Linear hydrazides also exhibit chemiluminescence, although the mechanisms can be more varied. Their reactions often involve oxidation to form reactive intermediates that, through a series of steps, lead to the formation of an excited-state emitter.

The versatility of hydrazide-based probes stems from the ability to modify their chemical structure to tune the chemiluminescent properties, such as emission wavelength, quantum yield, and reaction kinetics, as well as to introduce specific recognition moieties for a wide range of target analytes. These analytes include reactive oxygen species (ROS), reactive nitrogen species (RNS), metal ions, and various biomolecules.

Quantitative Data of Hydrazide-Based Chemiluminescent Probes

The performance of a chemiluminescent probe is characterized by several key quantitative parameters. The quantum yield (ΦCL) represents the efficiency of the conversion of reacting molecules into photons. The limit of detection (LOD) indicates the lowest concentration of an analyte that can be reliably detected. The following tables summarize these parameters for a selection of hydrazide-based probes.

| Probe/System | Analyte | Quantum Yield (ΦCL) | Reference |

| Luminol | H₂O₂ (in DMSO) | High | [1] |

| Luminol | H₂O₂ (in aqueous solution, pH 11-13) | 0.04 | [1] |

| Rhodamine B phenyl hydrazide | Peroxynitrite (ONOO⁻) | Not specified | [2] |

| BODIPY-Substituted Hydrazine | Formaldehyde | 0.40 (of the product) | [3] |

| Beetle Luciferases | Luciferin | 0.61 | [4] |

| Probe | Analyte | Limit of Detection (LOD) | Reference |

| Rhodamine B phenyl hydrazide | Peroxynitrite (ONOO⁻) | 1.4 nM | [2] |

| BODIPY-Substituted Hydrazine | Formaldehyde | 0.18 µM | [3] |

| Quinolinic Hydrazide | Vanadium(IV) | 10-500 ppb | [5] |

| Azo-Based Probes (SF-Azo 01-04) | Hydrazine | 2.33 mM | [6] |

| DNPH-aldehyde derivatives with luminol | Aldehydes | 1.5-18.5 nM | [7] |

Signaling Pathways and Reaction Mechanisms

The interaction of a hydrazide-based probe with its target analyte initiates a signaling cascade that culminates in light emission. These pathways are highly specific to the probe's design and the nature of the analyte.

General Chemiluminescence Reaction of Cyclic Hydrazides

The fundamental reaction pathway for a cyclic hydrazide like luminol involves its oxidation to an excited-state product that emits light upon relaxation.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Comparison of Triggering Motifs on Chemiluminescent Probes for Hydrogen Sulfide Detection in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantum yields and kinetics of the firefly bioluminescence reaction of beetle luciferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Whitepaper: A Technical Guide to the Discovery and Synthesis of Novel Luminol Analogs

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Blue Glow

Luminol, a cornerstone of chemiluminescence, has been pivotal in fields ranging from forensic science to biomedical diagnostics.[1][2][3] Its characteristic blue glow upon oxidation is a familiar indicator for detecting trace amounts of blood, where the iron in hemoglobin acts as a catalyst.[4][5] However, the utility of the parent luminol molecule is often constrained by limitations such as modest quantum yield, poor aqueous solubility, and a fixed emission wavelength (~425 nm).[1][2][6]

To overcome these challenges and expand the analytical power of chemiluminescence, significant research has focused on the rational design and synthesis of novel luminol analogs.[6][7] The goal is to engineer molecules with superior properties, including enhanced light output, prolonged emission, greater stability, and tunable emission wavelengths that can be shifted towards the green, red, or even near-infrared (NIR) regions to minimize biological sample interference and improve detection sensitivity.[1][6][8]

This technical guide provides an in-depth overview of the strategies for designing novel luminol analogs, detailed experimental protocols for their synthesis, a summary of their chemiluminescent properties, and their applications in modern analytical assays.

Design and Synthesis Strategies

The development of new luminol analogs is driven by systematic structural modifications aimed at optimizing their physicochemical and chemiluminescent properties.[1] These strategies can be broadly categorized into electronic modulation and steric tuning.[1][6]

2.1 Electronic Modulation: This approach involves adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aromatic ring of the luminol scaffold. These substitutions can significantly influence the energy levels of the molecule's frontier orbitals, thereby altering the chemiluminescence quantum yield and emission wavelength.[1] For instance, introducing electron-rich aryl substituents has been shown to enhance quantum yields.[7]

2.2 Steric Tuning and Extended Conjugation: Modifying the size and shape of the molecule or extending its π-conjugation system is another powerful strategy.

-

Alkylation and Ring Substitutions: Introducing alkyl groups can improve solubility in various media and fine-tune reaction kinetics.[1]

-

Extended π-Systems: Replacing luminol's benzene core with a larger aromatic system, such as naphthalene, effectively extends the π-conjugation.[1] This modification has been successfully used to red-shift the emission wavelength, resulting in analogs that produce a strong green chemiluminescence (~520 nm).[1][9]

The general workflow for discovering and characterizing new luminol analogs follows a logical progression from conceptual design to final application.

Caption: Workflow for the development of novel luminol analogs.

Experimental Protocols

3.1 General Synthesis of Luminol from 3-Nitrophthalic Acid

This two-step procedure is the foundational method for producing the luminol scaffold, which can then be further modified.[10][11]

Step 1: Synthesis of 3-Nitrophthalhydrazide

-

In a large test tube or round-bottom flask, combine 3-nitrophthalic acid (~0.8 g) and an 8% aqueous solution of hydrazine (~3 mL).[10] Caution: Hydrazine is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Add triethylene glycol (~3 mL) as a high-boiling solvent and a boiling chip.[10]

-

Heat the mixture in a sand bath, clamping a thermometer with the bulb immersed in the solution.[11]

-

Boil the solution vigorously to remove water. The temperature will initially hold around 110-130°C before rising rapidly.[10]

-

Once the temperature reaches 215°C, maintain it between 215-220°C for 2-5 minutes.[10][11] During this time, the cyclic 3-nitrophthalhydrazide intermediate forms.

-

Remove the vessel from the heat and allow it to cool slowly to below 100°C.[10]

-

Add hot water (~15 mL) to the cooled mixture and stir thoroughly to precipitate the product.[10]

-

Cool the mixture further in an ice bath and collect the solid granular nitro compound by vacuum filtration.[11]

Step 2: Reduction to 5-Aminophthalhydrazide (Luminol)

-

Transfer the moist 3-nitrophthalhydrazide back to the reaction vessel.

-

Add a 10% sodium hydroxide solution (~6.5 mL) and stir until the solid dissolves.[11]

-

Add fresh sodium dithionite (also known as sodium hydrosulfite) (~2.5-4 g) as the reducing agent.[10][11]

-

Add approximately 10 mL of water and heat the solution to boiling, stirring for 5 minutes.[11]

-

Remove from heat and carefully add glacial acetic acid (~2-2.6 mL) to precipitate the luminol.[10][11]

-

Cool the mixture to room temperature and then in an ice bath to maximize precipitation.[11]

-

Collect the light-yellow luminol product by vacuum filtration.[11]

3.2 Protocol for a Standard Chemiluminescence Assay

This protocol describes how to elicit the chemiluminescent reaction for analytical measurements.

-

Prepare Stock Solution A (Luminol): Dissolve the synthesized luminol (~50 mg) in a solution containing 3 M sodium hydroxide (~2 mL) and deionized water (~18 mL).[12]

-

Prepare Stock Solution B (Oxidizer/Catalyst): Prepare a fresh solution by mixing 3% aqueous potassium ferricyanide (~4 mL) and 3% hydrogen peroxide (~4 mL) in deionized water (~32 mL).[12] The ferricyanide acts as a catalyst.

-

Initiate Chemiluminescence: In a darkened environment (or within a luminometer), combine Solution A and Solution B. A common method is to pour them simultaneously into a flask or cuvette to ensure rapid mixing.[12]

-

Measure Emission: Immediately measure the light output using a luminometer or spectrophotometer. The characteristic blue-green glow confirms the successful synthesis and reaction.[12]

Chemiluminescent Properties and Data

The primary motivation for synthesizing luminol analogs is to improve upon the parent molecule's performance. Key metrics include the chemiluminescence (CL) quantum yield (ΦCL), the wavelength of maximum emission (λmax), and the signal kinetics (e.g., glow duration).

| Compound/Analog | Modification Strategy | λmax (nm) | Relative Quantum Yield (ΦCL) | Key Advantages | Reference(s) |

| Luminol | Parent Compound | ~425 | 1.0 (Reference) | Well-established, low cost | [2][13] |

| Isoluminol | Isomer | Varies | Generally lower than luminol | Alternative scaffold for derivatization | [14][15] |

| Naphthalene Analog (GL-1) | Extended π-Conjugation | ~520 | Enhanced | Green emission, improved stability | [1][9] |

| m-Carboxy Luminol | Electronic (EWG) & Solubility | Not specified | ~5-fold higher than luminol | Increased hydrophilicity, superior sensitivity | [16] |

| 6,8-Disubstituted Analogs | Steric & Electronic | Varies | Varies | Allows for fine-tuning of properties | [1] |

| O-esterified Analog (LC-1) | O-esterification | Not specified | "Significantly improved intensity" | Prolonged emission time | [1] |

Mechanism and Applications in Bioassays

The light-emitting reaction of luminol proceeds via oxidation in an alkaline medium, forming an excited-state 3-aminophthalate dianion that releases a photon upon relaxation to its ground state.[7][12]

Caption: The general mechanism of luminol chemiluminescence.

This catalytic requirement is elegantly exploited in bioassays. A prominent application is the enzyme-linked immunosorbent assay (ELISA), where horseradish peroxidase (HRP) is conjugated to a detection antibody.[2] The HRP enzyme efficiently catalyzes the oxidation of a luminol-based substrate in the presence of hydrogen peroxide, generating a light signal proportional to the amount of analyte.

Caption: Workflow of an HRP-catalyzed chemiluminescent immunoassay.

Conclusion and Future Perspectives

The rational design of novel luminol analogs has successfully addressed many of the shortcomings of the parent compound, yielding new probes with enhanced quantum efficiencies, superior stability, and tunable, red-shifted emissions.[1][6] These advancements have significantly broadened the scope of chemiluminescence in high-sensitivity analytical applications.[2][17]

Future research will likely focus on the development of near-infrared (NIR) emitting analogs to further improve signal penetration in biological tissues, the creation of "smart" probes that activate only in the presence of specific biological triggers, and the integration of these advanced reagents into microfluidic and lab-on-a-chip platforms for point-of-care diagnostics.[1][6][8] The continued exploration of luminol chemistry promises to unlock even more powerful tools for the scientific and medical communities.

References

- 1. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00065C [pubs.rsc.org]

- 2. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. multiresearchjournal.com [multiresearchjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Luminol | Definition, Characteristics, Chemiluminescence, Blood Detection, & Forensics | Britannica [britannica.com]

- 6. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemlab.truman.edu [chemlab.truman.edu]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 12. studylib.net [studylib.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 16. Next generation luminol derivative as powerful benchmark probe for chemiluminescence assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2,3-Dihydroxyterephthalohydrazide in Chemiluminescence Enzyme Immunoassay (CLEIA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemiluminescence enzyme immunoassay (CLEIA) is a powerful analytical technique that combines the specificity of immunoassays with the high sensitivity of chemiluminescent detection. The choice of the chemiluminescent substrate is critical for the performance of the assay. 2,3-Dihydroxyterephthalohydrazide is a novel luminol analog designed to enhance chemiluminescent signals in aqueous environments, making it a promising reagent for CLEIA applications. Its dihydroxy substitution on the benzene ring is expected to increase the quantum yield of the chemiluminescent reaction, leading to improved sensitivity and lower limits of detection.

This document provides detailed application notes and protocols for the synthesis and utilization of this compound in CLEIA.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2,3-dihydroxyterephthalic acid.

Step 1: Esterification of 2,3-Dihydroxyterephthalic Acid

2,3-dihydroxyterephthalic acid is first converted to its dimethyl ester to facilitate the subsequent reaction with hydrazine.

-

Reaction: 2,3-Dihydroxyterephthalic Acid + Methanol (in the presence of an acid catalyst, e.g., H₂SO₄) → Dimethyl 2,3-dihydroxyterephthalate

-

Protocol:

-

Suspend 2,3-dihydroxyterephthalic acid in an excess of dry methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield dimethyl 2,3-dihydroxyterephthalate.

-

Step 2: Hydrazinolysis of Dimethyl 2,3-Dihydroxyterephthalate

The dimethyl ester is then reacted with hydrazine hydrate to form the dihydrazide.

-

Reaction: Dimethyl 2,3-dihydroxyterephthalate + Hydrazine Hydrate → this compound

-

Protocol:

-

Dissolve dimethyl 2,3-dihydroxyterephthalate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

Chemiluminescence Mechanism

The chemiluminescence of this compound follows a mechanism analogous to that of luminol. In the presence of an oxidant (typically hydrogen peroxide) and a catalyst (such as horseradish peroxidase - HRP), the hydrazide is oxidized to an unstable diazaquinone intermediate. This intermediate undergoes further reaction to form an excited-state 2,3-dihydroxyterephthalate dianion, which then decays to the ground state, emitting light in the process. The dihydroxy groups are expected to enhance the electron-donating properties of the aromatic ring, thereby increasing the efficiency of light emission.

Caption: Proposed chemiluminescence mechanism of this compound.

Application in Chemiluminescence Enzyme Immunoassay (CLEIA)

This compound can be employed as a highly sensitive substrate in HRP-based CLEIA systems. The following provides a general protocol for a sandwich CLEIA.

Experimental Workflow

Application Notes and Protocols for the Detection of Hydrogen Peroxide in Biological Samples

A Note on 2,3-Dihydroxyterephthalohydrazide: While these application notes were requested for this compound, a thorough search of the scientific literature and chemical databases reveals that while this compound (CAS 887576-09-2) is documented, its specific application and detailed protocols for hydrogen peroxide detection in biological samples are not well-established or publicly available at this time.

Therefore, this document provides a comprehensive guide based on a widely used and well-characterized chemiluminescent probe with a similar functional group, Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) . The principles and protocols described herein for the luminol-horseradish peroxidase (HRP) system serve as a robust framework for understanding and performing chemiluminescence-based hydrogen peroxide detection and may be adaptable for novel reagents like this compound.

Introduction: Chemiluminescent Detection of Hydrogen Peroxide

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) involved in a multitude of physiological and pathological processes, including cell signaling, immune responses, and oxidative stress. Accurate and sensitive detection of H₂O₂ in biological samples is crucial for researchers in various fields.

Chemiluminescence-based assays offer exceptional sensitivity and a wide dynamic range for H₂O₂ quantification. The most common method involves the oxidation of a luminophore, such as luminol, catalyzed by an enzyme, typically horseradish peroxidase (HRP). In this reaction, H₂O₂ acts as the oxidizing agent, leading to the emission of light. The intensity of the emitted light is directly proportional to the concentration of H₂O₂, allowing for precise quantification.[1][2]

Principle of the Luminol-HRP Assay:

In the presence of HRP, luminol is oxidized by hydrogen peroxide. This reaction proceeds through several intermediates to form an excited-state product, 3-aminophthalate. As this excited molecule decays to its ground state, it emits photons of light (typically around 425 nm), which can be measured using a luminometer.[1][3] This method is highly sensitive and can be used to detect H₂O₂ released from cells in real-time.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction pathway for luminol-based chemiluminescence and the general workflow for detecting H₂O₂ in biological samples.

Caption: HRP-catalyzed oxidation of luminol by H₂O₂ leading to light emission.

Caption: General experimental workflow for H₂O₂ detection using a chemiluminescent assay.

Quantitative Data Summary

The performance of luminol-based H₂O₂ assays can be influenced by factors such as pH, temperature, and the presence of enhancers. The following table summarizes typical performance characteristics.

| Parameter | Typical Value/Range | Notes |

| Detection Limit (LOD) | 0.08 µM - 1 µM | Can be significantly improved with the use of signal enhancers.[4] |

| Limit of Quantitation (LOQ) | ~0.3 µM - 5 µM | Dependent on instrumentation and assay conditions. |

| Dynamic Range | Typically spans 3-4 orders of magnitude | A well-optimized assay provides a large linear response range. |

| Optimal pH | 8.0 - 9.0 | The HRP-catalyzed reaction with luminol is most efficient in a slightly alkaline milieu.[5][6] |

| Wavelength of Emission | ~425 nm | The characteristic emission wavelength of the 3-aminophthalate product.[2][7] |

| Signal Enhancers | p-iodophenol, p-coumaric acid | Can increase light emission up to 1000-fold, enhancing sensitivity.[4][8] |

Detailed Experimental Protocols

Protocol 1: H₂O₂ Detection in Cell Culture Supernatant

This protocol is designed for the real-time or endpoint measurement of extracellular H₂O₂ released by cultured cells.

Materials:

-

Luminol powder

-

Horseradish Peroxidase (HRP), Type VI-A or similar

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-